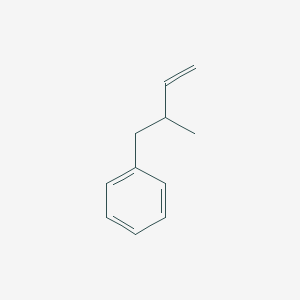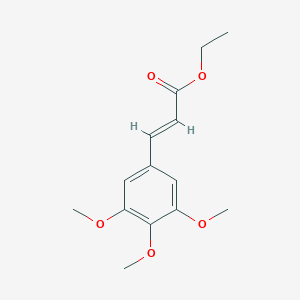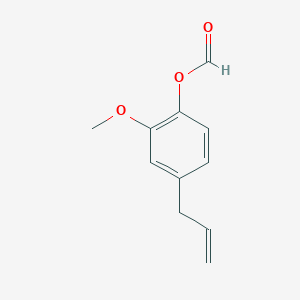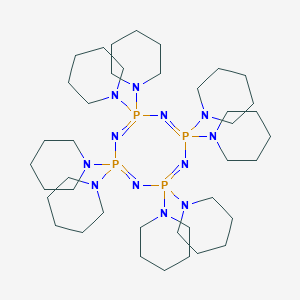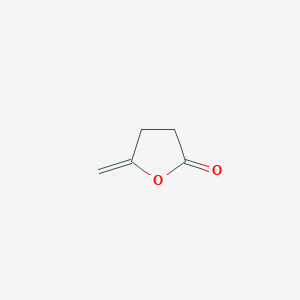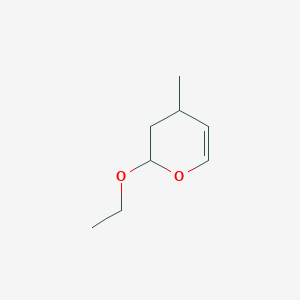
2-Ethoxy-4-methyl-3,4-dihydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-methyl-3,4-dihydropyran is a chemical compound that belongs to the family of pyran derivatives. It is commonly used in scientific research as a reagent and a building block for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-methyl-3,4-dihydropyran has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is commonly used as a building block for the synthesis of pyran-containing compounds, which exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Additionally, 2-Ethoxy-4-methyl-3,4-dihydropyran is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction. Additionally, it can undergo various functional group transformations, such as oxidation, reduction, and substitution reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran. However, it has been reported to exhibit low toxicity in animal studies. Additionally, it has been used as a flavoring agent in the food industry, which suggests its safety for human consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile building block for the synthesis of various organic compounds. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture.
Direcciones Futuras
There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran. One area of research could focus on the development of new synthetic methods for the preparation of 2-Ethoxy-4-methyl-3,4-dihydropyran and its derivatives. Additionally, the biological activities and mechanism of action of 2-Ethoxy-4-methyl-3,4-dihydropyran could be studied to identify potential therapeutic applications. Furthermore, the use of 2-Ethoxy-4-methyl-3,4-dihydropyran in the development of new materials, such as polymers and catalysts, could also be explored.
Conclusion
In conclusion, 2-Ethoxy-4-methyl-3,4-dihydropyran is a versatile building block for the synthesis of various organic compounds. It has various scientific research applications, such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. The mechanism of action and biochemical and physiological effects of 2-Ethoxy-4-methyl-3,4-dihydropyran are not well understood. However, it has been reported to exhibit low toxicity in animal studies. The advantages of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its availability, low cost, and ease of synthesis. The limitations of using 2-Ethoxy-4-methyl-3,4-dihydropyran in lab experiments include its limited solubility in water and its sensitivity to air and moisture. There are various future directions for research on 2-Ethoxy-4-methyl-3,4-dihydropyran, such as the development of new synthetic methods, the study of its biological activities and mechanism of action, and its use in the development of new materials.
Métodos De Síntesis
The synthesis of 2-Ethoxy-4-methyl-3,4-dihydropyran involves the reaction of 4-methyl-3-penten-2-one with ethyl vinyl ether in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. The yield of the synthesis is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Propiedades
Número CAS |
10138-44-0 |
|---|---|
Nombre del producto |
2-Ethoxy-4-methyl-3,4-dihydropyran |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
2-ethoxy-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3 |
Clave InChI |
FYICJILYYFSSLQ-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C |
SMILES canónico |
CCOC1CC(C=CO1)C |
Otros números CAS |
10138-44-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



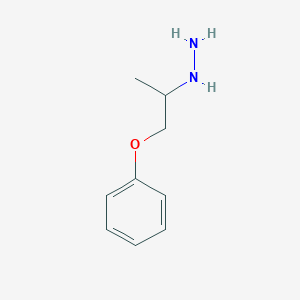
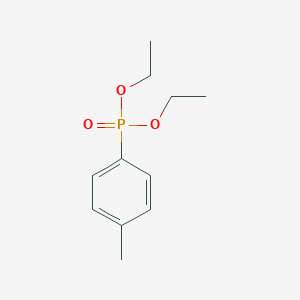
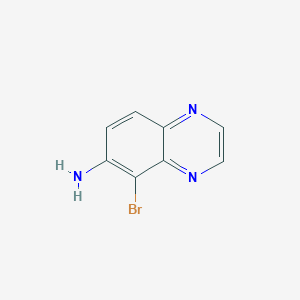

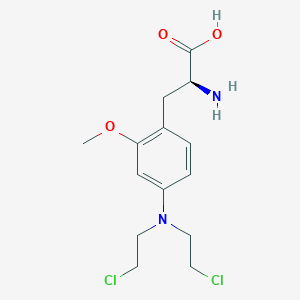
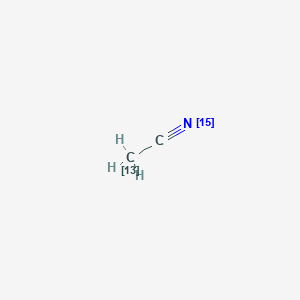
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
